2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-7-3-4-9-10(5-7)24-13(16-9)17-11(21)6-23-14-19-18-8(2)12(22)20(14)15/h3-5H,6,15H2,1-2H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXPZEPNBBYWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C(=O)N3N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of triazine compounds can inhibit the growth of various bacterial strains. For instance, triazine-based compounds have been reported to possess activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antibiotics .
Anticancer Properties
The benzothiazole moiety in this compound is associated with anticancer activity. Compounds containing benzothiazole have been studied for their ability to inhibit tumor cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific cellular pathways involved in cancer progression .
Enzyme Inhibition
This compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibitors are crucial in drug development for conditions such as diabetes and hypertension. The unique chemical structure allows it to interact effectively with enzyme active sites, potentially leading to the development of new therapeutic agents .
Agricultural Applications
Pesticidal Properties
The compound's chemical structure suggests potential use as a pesticide or herbicide. Compounds similar to triazines have been utilized in agriculture for their ability to inhibit plant growth or pest development. This could lead to the formulation of new agricultural products that are effective against resistant strains of pests or weeds .
Plant Growth Regulators
Research into plant growth regulators indicates that compounds with similar functionalities can promote or inhibit plant growth under specific conditions. This compound could be investigated for its ability to modulate growth responses in crops, enhancing yield and resistance to environmental stressors .
Materials Science
Polymer Synthesis
The unique properties of this compound may allow it to be incorporated into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength. The incorporation of functional groups from this compound could lead to the development of advanced materials suitable for various applications, including electronics and packaging .
Nanotechnology Applications
In nanotechnology, compounds like this one can serve as precursors for the synthesis of nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions, enhancing efficiency and specificity .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |
| Anticancer agents | Targeting specific cancer pathways | |
| Enzyme inhibitors | Development of drugs for metabolic diseases | |
| Agricultural Science | Pesticides | Control over resistant pests |
| Plant growth regulators | Improved crop yields under stress | |
| Materials Science | Polymer synthesis | Enhanced material properties |
| Nanotechnology | Advanced drug delivery and catalytic applications |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a potential site for nucleophilic substitution due to its moderate leaving-group ability. Reactions typically require activation under basic or acidic conditions.
| Reaction Conditions | Nucleophile | Product | Reference |
|---|---|---|---|
| Alkylation (K₂CO₃, DMF, 60°C) | Alkyl halides | S-Alkylated derivatives with modified lipophilicity | |
| Aminolysis (Et₃N, THF, rt) | Primary amines | Thioether displacement, forming secondary amines | |
| Oxidation (H₂O₂, AcOH) | - | Sulfoxide or sulfone derivatives (dependent on stoichiometry) |
Key Findings :
-
Alkylation reactions with methyl iodide or benzyl bromide yield derivatives with enhanced steric bulk, potentially altering biological activity.
-
Oxidation with hydrogen peroxide produces sulfoxide (1 eq.) or sulfone (2 eq.), affecting electronic properties of the triazinone ring.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond.
Acylation and Alkylation of the Triazinone Amino Group
The 4-amino group on the triazinone ring is highly reactive toward electrophiles.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetic anhydride | Pyridine, rt, 12h | N-Acetylated triazinone derivative | |
| Benzyl chloride | K₂CO₃, DMF, 60°C, 6h | N-Benzyltriazinone with enhanced aromaticity |
Structural Impact :
-
Acylation reduces hydrogen-bonding capacity, potentially altering solubility .
-
Alkylation introduces hydrophobic groups, modifying interaction with biological targets.
Electrophilic Substitution on the Benzothiazole Ring
The 6-methyl-1,3-benzothiazole moiety undergoes electrophilic substitution at the 5-position due to electron-donating effects of the methyl group.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | 5-Nitrobenzothiazole derivative | |
| Sulfonation (SO₃, H₂SO₄) | 50°C, 4h | 5-Sulfonic acid analog |
Regioselectivity :
-
The methyl group at position 6 directs electrophiles to position 5 via resonance stabilization of the intermediate arenium ion .
Condensation Reactions at the Triazinone Keto Group
The 5-oxo group participates in condensation reactions with hydrazines or hydroxylamines.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 3h | Hydrazone derivative | |
| Hydroxylamine HCl | NaOH, EtOH, rt, 6h | Oxime derivative |
Applications :
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but is sensitive to UV light.
| Condition | Observation | Implications | Reference |
|---|---|---|---|
| 100°C, 24h (neat) | <5% decomposition | Suitable for high-temperature syntheses | |
| UV light (254 nm) | Degradation via C-S bond cleavage (t₁/₂ = 2h) | Requires light-protected storage |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula.
Key Observations:
The trimethoxyphenyl and phenoxyphenyl substituents in ’s compound enhance aqueous solubility due to polar methoxy and ether linkages .
Biological Activity Trends: Anti-exudative activity is prominent in furan-containing triazole derivatives (), suggesting that electron-rich heterocycles (e.g., furan, benzothiazole) may synergize with sulfanyl-acetamide motifs for anti-inflammatory effects .
Structural Insights from NMR :
- Comparative NMR studies () reveal that substituent changes in regions analogous to the target compound’s triazine and benzothiazole rings (e.g., positions 29–44 in related structures) alter chemical shifts, indicating localized electronic environmental changes. This underscores the importance of substituent placement in modulating reactivity or binding interactions .
Synthetic Strategies :
- Synthesis of these compounds typically involves multi-step reactions, such as coupling sulfanyl-triazine intermediates with substituted acetamides (). The target compound’s benzothiazole group may require specialized coupling agents or protecting-group strategies .
Preparation Methods
Triazine Core Synthesis
The 4-amino-6-methyl-5-oxo-1,2,4-triazin-3-ylsulfanyl moiety is synthesized via cyclocondensation of aminoguanidine with α-oxo esters. For example, ethyl acetoacetate reacts with aminoguanidine bicarbonate in glacial acetic acid under reflux (110°C, 6 hours) to yield 4-amino-6-methyl-1,2,4-triazin-5(4H)-one. Subsequent sulfanylation is achieved by treating the triazinone with thiourea in dimethylformamide (DMF) at 80°C for 4 hours, followed by acid hydrolysis to introduce the thiol group (–SH).
Key reaction:
Benzothiazole Acetamide Preparation
The N-(6-methyl-1,3-benzothiazol-2-yl)acetamide fragment is synthesized via cyclization of 2-amino-6-methylthiophenol with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature, 12 hours). The intermediate is purified via recrystallization from ethanol (yield: 78%).
Structural confirmation:
Coupling of Fragments
The final step involves coupling the triazine-thiol and benzothiazole-acetamide using a Mitsunobu reaction or nucleophilic substitution. In a representative protocol:
-
The triazine-thiol (1.2 equiv) is deprotonated with K₂CO₃ (2.0 equiv) in DMF.
-
2-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (1.0 equiv) is added dropwise at 0°C.
-
The mixture is stirred at 60°C for 8 hours, yielding the target compound after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 68% |
Analytical Characterization
Spectroscopic Data
Infrared Spectroscopy (IR):
¹H-NMR (500 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.38 | s | CH₃ (triazine) |
| 2.45 | s | CH₃ (benzothiazole) |
| 4.21 | s | SCH₂CO |
| 7.25–7.62 | m | Aromatic protons |
| 10.12 | s | NH (acetamide) |
High-Resolution Mass Spectrometry (HRMS):
Process Optimization and Challenges
Yield Improvement Strategies
Purification Techniques
-
Flash chromatography: Ethyl acetate/hexane (1:1) eluent removes unreacted triazine-thiol (Rf = 0.3 vs. 0.5 for product).
-
Recrystallization: Methanol/water (7:3) yields needle-shaped crystals (purity >99% by HPLC).
Scale-Up Considerations
Industrial-scale synthesis faces challenges in:
-
Exothermic reactions: Controlled addition of thiourea prevents thermal runaway during sulfanylation.
-
Waste management: DMF recovery via distillation reduces environmental impact.
Alternative Synthetic Pathways
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, intermediates like 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol can be coupled with N-(6-methyl-1,3-benzothiazol-2-yl)acetamide derivatives via thioether bond formation. Key steps include:
- Thiol activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate sulfhydryl group reactivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Validation : LC-MS and NMR (¹H/¹³C) to confirm structural integrity and purity .
Basic: What analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural confirmation :
- NMR spectroscopy : Assign peaks for the triazine ring (δ 6.8–7.2 ppm for NH₂) and benzothiazole protons (δ 7.5–8.1 ppm for aromatic H) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
- Stability assessment :
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Experimental design :
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify therapeutic vs. toxic thresholds .
- Cell line specificity : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) models to assess selectivity .
- Mechanistic studies :
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation approaches :
- Pharmacokinetic profiling :
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis to quantify unbound fractions .
Advanced: How can crystallographic data inform structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Crystal structure analysis :
- Identify key intermolecular interactions (e.g., π-π stacking in benzothiazole rings) that stabilize active conformations .
- Compare bond angles/lengths in active vs. inactive analogs to pinpoint steric or electronic constraints .
- SAR-driven synthesis :
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (especially for fine powders) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced: How can computational methods predict the compound’s environmental fate and ecotoxicity?
Methodological Answer:
- QSAR modeling :
- Ecotoxicity assays :
- Algal growth inhibition tests : Chlorella vulgaris as a model for aquatic toxicity .
- Daphnia magna acute toxicity : 48-hour LC₅₀ studies to evaluate environmental risk .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
